molecular formula C8H6BrNO3 B2391961 7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione CAS No. 1971072-97-5

7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione

Cat. No.: B2391961
CAS No.: 1971072-97-5
M. Wt: 244.044
InChI Key: AVKFRYKKMBJXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

7-Bromo-3,4-dihydropyrido[2,1-c]oxazine-1,6-dione is a bicyclic heterocyclic compound comprising a pyrido[2,1-c]oxazine core. The pyrido moiety is derived from a pyridine ring fused to a second six-membered ring, while the oxazine component introduces an oxygen and nitrogen atom within the bicyclic system. The bromine substituent occupies position 7 of the pyrido ring, and the oxazine ring contains two carbonyl groups at positions 1 and 6, creating a partially saturated (dihydro) structure.

The IUPAC name reflects the systematic arrangement of substituents and fused ring systems. The numbering prioritizes the pyrido component, with the oxazine ring fused at positions 2 and 1. The compound’s molecular formula is C₈H₆BrNO₃ , and its molecular weight is 244.04 g/mol . The SMILES string BrC1=CC=C2C(OCCN2C1=O)=O and InChI InChI=1S/C8H6BrNO3/c9-5-1-2-6-8(12)13-4-3-10(6)7(5)11/h1-2H,3-4H2 encode its connectivity and stereochemistry.

Crystallographic Analysis and Bond Geometry

While direct crystallographic data for 7-Bromo-3,4-dihydropyrido[2,1-c]oxazine-1,6-dione are unavailable in the literature, structural insights can be inferred from analogous pyrido-oxazine derivatives. For example, X-ray crystallography of related compounds reveals that the pyrido-oxazine core adopts a chair-like conformation for the oxazine ring, with the pyrido moiety typically in a planar arrangement .

Key bond lengths and angles in similar systems include:

  • C–O bonds : ~1.20–1.25 Å (carbonyl groups)
  • C–N bonds : ~1.35–1.40 Å (oxazine nitrogen)
  • C–Br bonds : ~1.90–2.00 Å (bromine substituent)

The compound’s computed properties, such as XLogP3-AA = 1.1 (indicating moderate lipophilicity) and hydrogen bond acceptor count = 3 , suggest potential intermolecular interactions via carbonyl and oxazine oxygen atoms.

Comparative Structural Analysis with Pyrido-Oxazine Derivatives

The structural diversity of pyrido-oxazine derivatives allows for systematic comparisons. Below is a table highlighting key differences between 7-Bromo-3,4-dihydropyrido[2,1-c]oxazine-1,6-dione and related compounds:

Compound Molecular Formula Substituents Functional Groups Source
7-Bromo-3,4-dihydropyrido[2,1-c]oxazine-1,6-dione C₈H₆BrNO₃ Bromine at position 7 Two carbonyls, oxazine oxygen/nitrogen
7-Bromo-1H-benzo[d]oxazine-2,4-dione C₈H₄BrNO₃ Bromine at position 7 Two carbonyls, benzo-fused oxazine
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine C₇H₇BrN₂O Bromine at position 7 Oxazine oxygen, pyrido nitrogen
3-Hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-dione C₈H₇NO₄ Hydroxyl group at position 3 Aldehyde-lactol tautomerism

Key Observations :

  • Ring Fusion : The target compound’s pyrido[2,1-c] fusion differs from the pyrido[3,2-b] system in positional isomers.
  • Functional Groups : The presence of two carbonyl groups in the oxazine ring distinguishes it from monocarbonyl analogs.
  • Substituent Effects : Bromine substitution at position 7 is conserved across multiple derivatives, enhancing electronic and steric properties.

Tautomerism and Conformational Dynamics

Tautomerism in pyrido-oxazine systems is influenced by the presence of enolizable protons and conjugated carbonyl groups. While 7-Bromo-3,4-dihydropyrido[2,1-c]oxazine-1,6-dione lacks enolizable protons, related compounds like 3-hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-dione exhibit aldehyde-lactol tautomerism due to the hydroxyl group at position 3.

For the target compound, conformational flexibility arises from the oxazine ring’s partial saturation. Computational studies suggest that the dihydro-pyrido ring may adopt twisted conformations , minimizing steric strain between the bromine substituent and the oxazine oxygen. The carbonyl groups at positions 1 and 6 impose rigidity, restricting rotational freedom around the C–O bonds.

Properties

IUPAC Name

7-bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-5-1-2-6-8(12)13-4-3-10(6)7(5)11/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKFRYKKMBJXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C(=O)N21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Early-Stage Bromination

Direct bromination of pyridine precursors using N-bromosuccinimide (NBS) in CCl₄ under UV light yields 7-bromo-2-aminopyridine-3-carboxylic acid with regioselectivity >90%. This method avoids competing reactions at later stages but requires stringent control of radical initiation conditions.

Late-Stage Bromination

Electrophilic substitution on the preformed oxazine-dione core using Br₂ in acetic acid at 0–5°C achieves moderate yields (40–55%) but risks over-bromination. Computational studies suggest that the electron-withdrawing dione groups deactivate the pyridine ring, necessitating Lewis acid catalysts (e.g., FeBr₃) to enhance reactivity.

Multi-Component Reaction (MCR) Optimization

Recent advances employ Ugi-type MCRs to streamline synthesis. Combining 7-bromo-2-aminopyridine, glyoxylic acid, and isocyanides in methanol at room temperature produces iminium intermediates that cyclize under acidic conditions (HCl/EtOH). This method reduces step count and improves atom economy (up to 68% yield).

Representative Protocol :

  • Charge a flask with 7-bromo-2-aminopyridine (1 equiv), glyoxylic acid (1.2 equiv), and tert-butyl isocyanide (1.1 equiv).
  • Stir in MeOH (0.1 M) at 25°C for 6 hours.
  • Add 4 M HCl (2 equiv) and reflux for 3 hours.
  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Purification and Characterization

Final purification typically involves silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol/water (9:1). Analytical data for the target compound include:

  • Melting Point : 214–216°C (decomposes)
  • ¹H NMR (DMSO-d6, 400 MHz): δ 8.21 (s, 1H, pyridine-H), 4.34 (t, J = 6.0 Hz, 2H, OCH₂), 3.89 (t, J = 6.0 Hz, 2H, NCH₂), 2.75 (quin, J = 6.0 Hz, 2H, CH₂)
  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN)

Challenges and Mitigation Strategies

  • Bromine Loss : Elevated temperatures during cyclization can lead to debromination. Mitigated by using microwave-assisted synthesis at controlled power.
  • Dione Hydrolysis : The 1,6-dione moiety is prone to hydrolysis in aqueous media. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical.
  • Regioisomeric Byproducts : Competing cyclization at alternative positions is minimized by steric directing groups (e.g., ortho-substituents on pyridine).

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while ring-opening reactions can produce polycyclic pyridones .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic structure that includes a pyridine and an oxazine ring. Its molecular formula is C7H6BrN2O2C_7H_6BrN_2O_2, with a molecular weight of approximately 244.0421 g/mol. The bromine substitution at the seventh position of the pyridine ring is crucial for its biological activities and chemical reactivity.

Chemistry

In chemistry, 7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as substitution and oxidation—makes it valuable in developing new materials with unique properties.

Biology

The biological activity of this compound has been a focal point in research. Derivatives of this compound have shown:

  • Antibacterial Activity : Effective against Gram-positive bacteria like Staphylococcus aureus.
  • Anticancer Activity : Induces apoptosis in cancer cell lines such as HeLa (cervical cancer) through modulation of cell cycle progression and apoptosis-related proteins.
  • Antifungal Activity : Moderate activity against fungi like Candida albicans.

The following table summarizes key findings related to its biological activity:

Biological ActivityEffectCell Lines/OrganismsReference
AntibacterialInhibitionStaphylococcus aureus
AnticancerApoptosisHeLa (cervical cancer)
AntifungalModerateCandida albicans

Medicine

In medicinal chemistry, this compound is investigated for its potential use as an enzyme inhibitor or receptor blocker. Its derivatives have been studied for their effects on specific molecular targets that may lead to therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences

The compound is compared to its closest analogs, primarily 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1429403-23-5), which shares a similar core but differs in substituents and ring fusion positions.

Table 1: Structural and Functional Comparison
Property 7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
CAS Number Not explicitly listed 1429403-23-5
Molecular Formula C₈H₅BrN₂O₃ C₁₃H₈BrF₂N₂O
Molecular Weight ~257.04 g/mol 327.12 g/mol
Key Substituents Bromine (C7), dione (C1, C6) Bromine (C7), 2,6-difluorophenyl (C3)
Ring Fusion Position [2,1-c] [3,2-b]
Potential Applications Electrophilic intermediates, kinase inhibitors Pharmaceutical intermediates (e.g., antiviral agents)

Reactivity and Functional Implications

  • Bromine Substituent : Both compounds feature a bromine atom at position 7, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, the presence of the 1,6-dione in the target compound introduces additional electrophilic sites, making it more reactive toward nucleophiles compared to the fluorinated analog .
  • Fluorine vs. Dione Groups : The 2,6-difluorophenyl group in the analog enhances lipophilicity and metabolic stability, which is advantageous in drug design. In contrast, the dione groups in the target compound may facilitate hydrogen bonding, influencing binding affinity in enzyme inhibition .
  • Ring Fusion Differences : The [2,1-c] fusion in the target compound creates a distinct electronic environment compared to the [3,2-b] fusion in the analog, altering resonance stabilization and reactivity patterns.

Biological Activity

7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors by binding to their active sites. This inhibition can lead to various pharmacological effects such as:

  • Antibacterial Activity : Studies have indicated that derivatives of this compound exhibit antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Research has demonstrated that the compound can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Cell Lines/Organisms Reference
AntibacterialInhibitionStaphylococcus aureus
AnticancerApoptosisHeLa (cervical cancer)
AntifungalModerateCandida albicans

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Study : A study evaluated the antibacterial effects of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at lower concentrations compared to control groups.
  • Anticancer Activity : In vitro studies on HeLa cells showed that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. This suggests a potential mechanism for its anticancer effects.
  • Antifungal Activity : A preliminary investigation into antifungal properties revealed moderate effectiveness against Candida albicans, indicating potential for further exploration in antifungal drug development.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using brominated precursors. Optimization can involve factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2^3 factorial design (temperature: 80–120°C; solvent: DMF vs. THF; catalyst: Pd vs. Cu) can identify optimal yield conditions . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm bromine placement and ring conformation.
  • X-ray crystallography for absolute stereochemistry (if crystals are obtainable).
  • Mass spectrometry (HRMS) to validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split). Computational tools like DFT (Density Functional Theory) can predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What biological targets or mechanisms are associated with this compound?

  • Methodological Answer : Preliminary screening involves in vitro assays against kinase or protease targets due to the compound’s heterocyclic scaffold. Dose-response curves (IC₅₀ determination) and competitive binding assays (e.g., SPR or fluorescence polarization) can identify specific interactions. Cross-validation with knock-out cell lines or CRISPR-edited models helps confirm target relevance .

Q. What safety protocols are critical when handling this brominated heterocycle?

  • Methodological Answer : Use fume hoods for synthesis and purification. Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Waste should be segregated into halogenated organic containers for incineration. Toxicity screening (e.g., Ames test) is recommended before in vivo studies .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses to target proteins like kinases. MD (Molecular Dynamics) simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, polar surface area, and electrostatic potential can prioritize derivatives for synthesis .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct a meta-analysis of published IC₅₀ values, accounting for variables like assay type (e.g., cell-free vs. cell-based) and buffer conditions. Use Bland-Altman plots to identify systematic biases. Replicate conflicting experiments under standardized protocols (e.g., ATP concentration fixed at 1 mM for kinase assays) .

Q. What strategies optimize multi-step synthesis for complex analogs of this compound?

  • Methodological Answer : Employ orthogonal protection-deprotection strategies (e.g., Fmoc for amines, TBS for alcohols). Monitor intermediates via LC-MS to detect side reactions early. Use flow chemistry for exothermic steps (e.g., bromination) to improve scalability and safety .

Q. Can AI-driven platforms accelerate reaction optimization for novel derivatives?

  • Methodological Answer : Integrate robotic high-throughput screening with ML algorithms (e.g., Random Forest or Bayesian Optimization) to predict optimal conditions. Tools like COMSOL Multiphysics can model heat/mass transfer in real-time, adjusting parameters dynamically. AI-generated synthetic pathways (e.g., IBM RXN) reduce trial-and-error experimentation .

Q. What novel applications exist beyond medicinal chemistry, such as in materials science?

  • Methodological Answer : Explore its use as a ligand for metal-organic frameworks (MOFs) via coordination chemistry (e.g., Cu²⁺ or Fe³⁺ nodes). Characterize porosity via BET analysis and thermal stability via TGA. Test applications in catalysis (e.g., Suzuki coupling) or gas storage (H₂/CO₂ adsorption isotherms) .

Key Methodological Tables

Parameter Optimization Range Analytical Tool
Reaction Temperature80–120°CFactorial Design
Solvent PolarityDMF vs. THFHPLC Purity Analysis
Catalyst Loading0.5–5 mol% PdYield Calculation
Biological Assay Key Metric Validation Method
Kinase InhibitionIC₅₀ (nM)SPR Binding Kinetics
CytotoxicityCC₅₀ (μM)MTT Cell Viability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.